

# "side-by-side comparison of 5-HT2A agonist signaling profiles"

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## Compound of Interest

Compound Name: 5-HT2A receptor agonist-10

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## A Comparative Guide to 5-HT2A Agonist Signaling Profiles

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxytryptamine 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in the development of therapeutics for a multitude of neuropsychiatric disorders. [1] Its activation by various agonists can trigger a cascade of distinct intracellular signaling events, leading to a wide spectrum of physiological and pharmacological effects. This guide provides a side-by-side comparison of the signaling profiles of several key 5-HT2A agonists, with a focus on their differential engagement of the canonical Gq/11 pathway and the  $\beta$ -arrestin pathway. Understanding these nuanced signaling signatures, often referred to as "biased agonism," is critical for the rational design of novel therapeutics with improved efficacy and reduced side effects.[2]

## Comparative Signaling Profiles of 5-HT2A Agonists

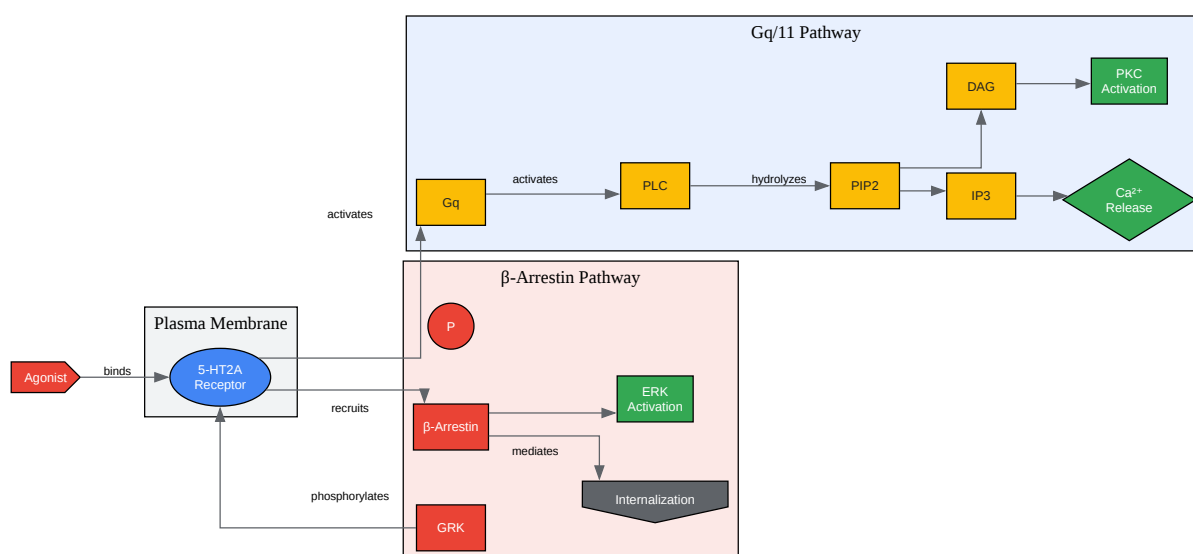
The following table summarizes the potency (EC50) and efficacy (Emax) of various 5-HT2A agonists for the Gq/11-mediated and  $\beta$ -arrestin 2 recruitment pathways. The data presented are compiled from multiple studies to provide a comprehensive overview. It is important to note that absolute values can vary depending on the specific cell line and assay conditions used.

Agonist	Signaling Pathway	EC50 (nM)	Emax (% of 5-HT)	Reference
Serotonin (5-HT)	Gq (Calcium Flux/IP1)	1.4 - 25	100	<a href="#">[3]</a> <a href="#">[4]</a>
$\beta$ -arrestin 2 Recruitment	150 - 250	100	<a href="#">[5]</a> <a href="#">[6]</a>	
LSD	Gq (Gq dissociation)	11	95	<a href="#">[5]</a> <a href="#">[6]</a>
$\beta$ -arrestin 2 Recruitment	130	85	<a href="#">[5]</a> <a href="#">[6]</a>	
DOI	Gq (Gq dissociation)	2.9	110	<a href="#">[5]</a> <a href="#">[6]</a>
$\beta$ -arrestin 2 Recruitment	41	100	<a href="#">[5]</a> <a href="#">[6]</a>	
Psilocin	Gq (Gq dissociation)	24	90	<a href="#">[5]</a> <a href="#">[6]</a>
$\beta$ -arrestin 2 Recruitment	200	80	<a href="#">[5]</a> <a href="#">[6]</a>	
5-MeO-DMT	Gq (Gq dissociation)	16	100	<a href="#">[5]</a> <a href="#">[6]</a>
$\beta$ -arrestin 2 Recruitment	120	90	<a href="#">[5]</a> <a href="#">[6]</a>	
Lisuride	Gq (IP1)	0.2	30	<a href="#">[4]</a>
$\beta$ -arrestin 2 Recruitment	1.5	40	<a href="#">[4]</a>	
(R)-69 (Biased Agonist)	G-protein signaling	41	Not Reported	<a href="#">[2]</a>
$\beta$ -arrestin signaling	Biased toward G-protein	Not Reported	<a href="#">[2]</a>	

IHCH-7086 (Biased Agonist)	Gq (IP1)	Not Reported	Low Efficacy	[7]
$\beta$ -arrestin 2 Recruitment	Biased toward $\beta$ -arrestin	Not Reported	[2]	

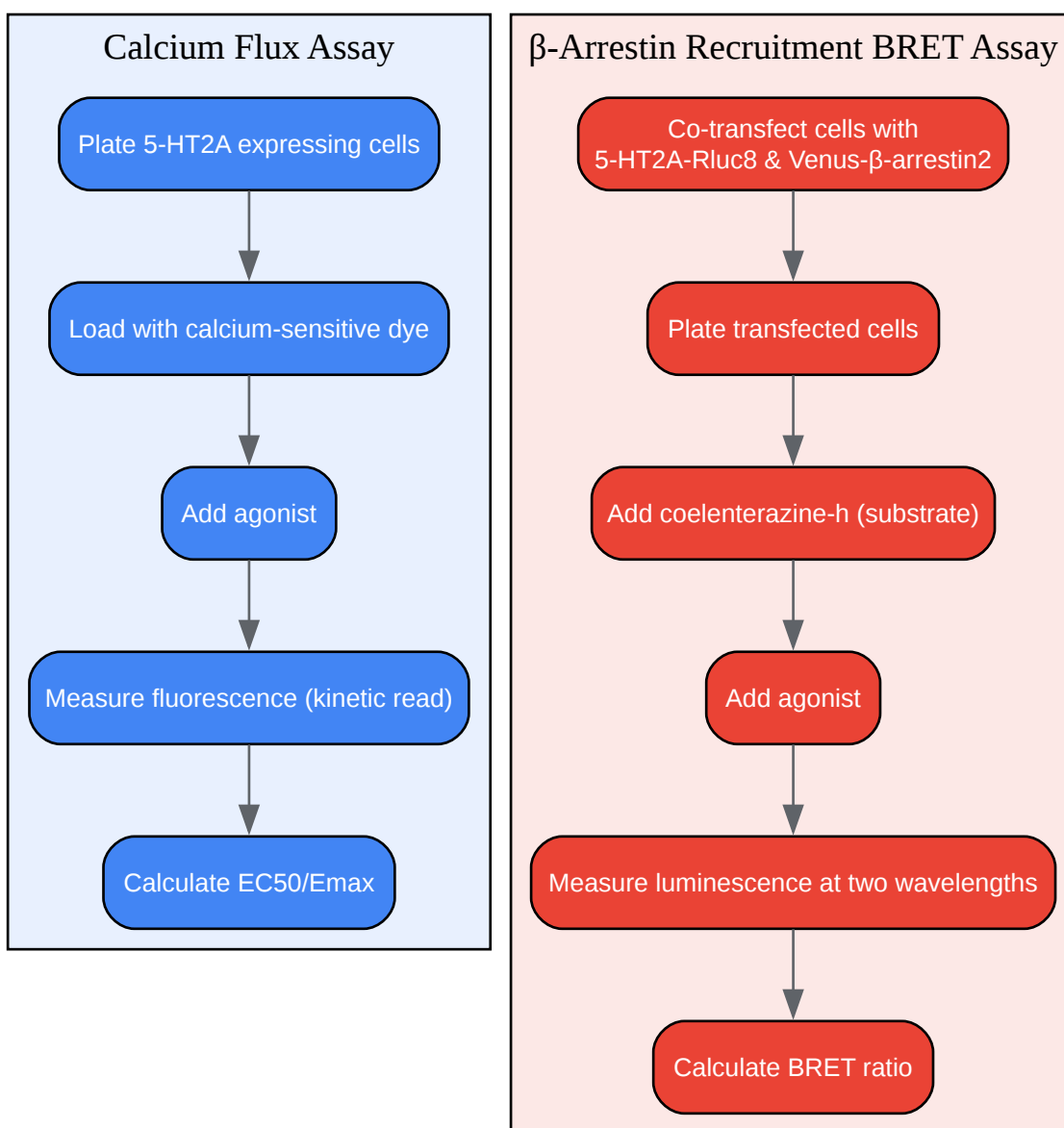
## Visualizing 5-HT<sub>2A</sub> Receptor Signaling

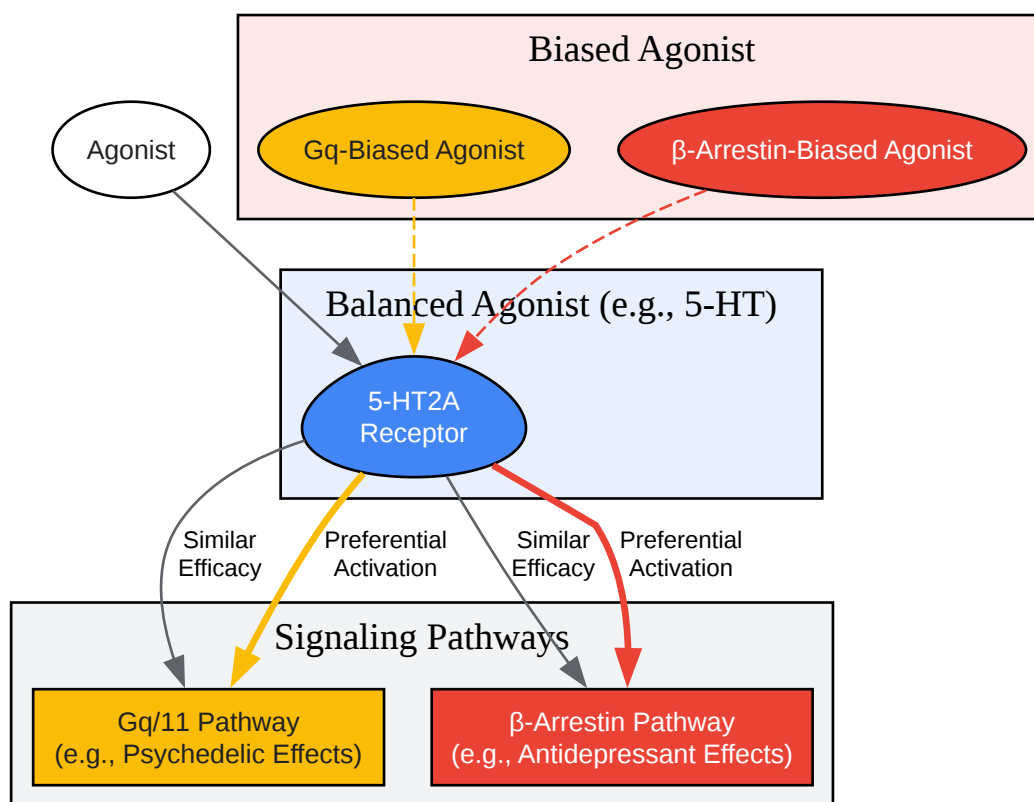
To better understand the complex signaling cascades initiated by 5-HT<sub>2A</sub> receptor activation, the following diagrams illustrate the key pathways and experimental workflows.



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Caption: Canonical Gq/11 and  $\beta$ -arrestin signaling pathways of the 5-HT<sub>2A</sub> receptor.





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